molecular formula C10H20N2O2 B6262954 rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate CAS No. 1374656-03-7

rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate

Cat. No. B6262954
CAS RN: 1374656-03-7
M. Wt: 200.3
InChI Key:
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Description

Rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate is an organic compound with a wide range of applications in science, including in the synthesis of pharmaceuticals, and in the development of new materials. This compound is a derivative of pyrrolidin-3-ylcarbamate, which is an important intermediate in the synthesis of a variety of molecules. The purpose of

Scientific Research Applications

Rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate has numerous scientific research applications. It has been used in the synthesis of a variety of molecules, such as pharmaceuticals, agrochemicals, and polymers. It has also been used as a chiral resolving agent for the separation of enantiomers. Additionally, it has been used as a ligand in asymmetric catalysis, and as a reactant in chiral synthesis.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate is largely dependent on its application. In the synthesis of molecules, it acts as a nucleophile, attacking electrophilic centers on the substrate molecule. In asymmetric catalysis, it acts as a ligand, coordinating to the metal center and influencing the stereochemical outcome of the reaction. In chiral resolution, it acts as a resolving agent, interacting with the enantiomers of the substrate molecule and forming diastereomeric salts.
Biochemical and Physiological Effects
Rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate is not known to have any direct biochemical or physiological effects. As it is used primarily in laboratory settings, it does not typically come into contact with living organisms and is not known to have any adverse effects.

Advantages and Limitations for Lab Experiments

Rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and is easily synthesized from commercially available starting materials. Additionally, it is inexpensive and can be stored for extended periods of time without degradation. Its main limitation is its low solubility in organic solvents, which can make the resolution of enantiomers difficult.

Future Directions

The potential future directions for rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate are numerous. It could be used as a ligand in asymmetric catalysis to develop new catalysts for the synthesis of chiral molecules. It could also be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be used in the development of new pharmaceuticals or agrochemicals. Finally, it could be used to develop new methods for the resolution of enantiomers, such as crystallization or chromatographic techniques.

Synthesis Methods

The synthesis of rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate is typically achieved through a two-step process. The first step involves reacting a tert-butyl bromide with a racemic mixture of 2-methylpyrrolidin-3-ylcarbamate in the presence of a base such as sodium hydroxide. This reaction produces a racemic mixture of rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate and the corresponding enantiomer, (S)-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate. The second step involves resolving the racemic mixture into its individual enantiomers through a chiral resolution process, such as diastereomeric salt formation or chiral HPLC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate involves the reaction of tert-butyl chloroformate with (2R,3R)-2-methylpyrrolidine-3-amine to form rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate.", "Starting Materials": [ "tert-butyl chloroformate", "(2R,3R)-2-methylpyrrolidine-3-amine" ], "Reaction": [ "Add (2R,3R)-2-methylpyrrolidine-3-amine to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate as a white solid." ] }

CAS RN

1374656-03-7

Product Name

rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate

Molecular Formula

C10H20N2O2

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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